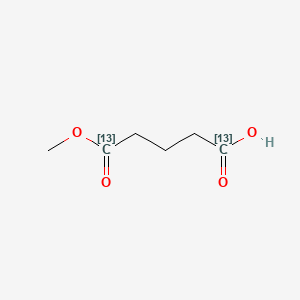
Monomethyl Glutarate-1,5-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl Glutarate-1,5-13C2 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of glutaric acid, where the carbon atoms at positions 1 and 5 are replaced with the carbon-13 isotope. This compound has a molecular formula of C4(13C)2H10O4 and a molecular weight of 148.13 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monomethyl Glutarate-1,5-13C2 can be synthesized through the esterification of glutaric acid-1,5-13C2 with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Monomethyl Glutarate-1,5-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid-1,5-13C2.
Reduction: It can be reduced to form 1,5-pentanediol-1,5-13C2.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols
Major Products Formed
Oxidation: Glutaric acid-1,5-13C2.
Reduction: 1,5-pentanediol-1,5-13C2.
Substitution: Various esters and amides depending on the nucleophile used
Applications De Recherche Scientifique
Monomethyl Glutarate-1,5-13C2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a labeling reagent to study protein structures and functions.
Metabolic Studies: Used to trace metabolic pathways and study enzyme kinetics.
Drug Development: Used in the synthesis of labeled drug molecules for pharmacokinetic and pharmacodynamic studies
Mécanisme D'action
The mechanism of action of Monomethyl Glutarate-1,5-13C2 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using nuclear magnetic resonance spectroscopy or mass spectrometry. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparaison Avec Des Composés Similaires
Monomethyl Glutarate-1,5-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Monomethyl Glutarate: The non-labeled version of the compound.
Dimethyl Glutarate: Another ester derivative of glutaric acid.
Glutaric Acid: The parent compound from which this compound is derived
This compound’s uniqueness lies in its application as a stable isotope-labeled compound, making it invaluable for research applications that require precise tracking and analysis of metabolic pathways.
Propriétés
IUPAC Name |
5-methoxy-5-oxo(1,5-13C2)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/i5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRTYCHDPMBFN-MPOCSFTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)CCC[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)
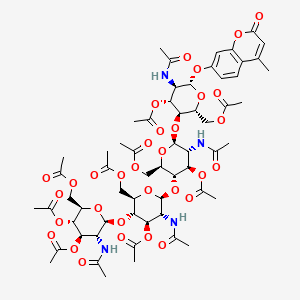
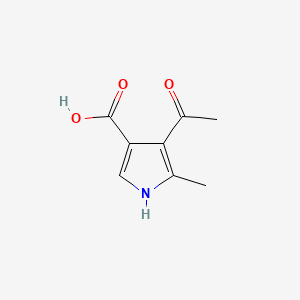

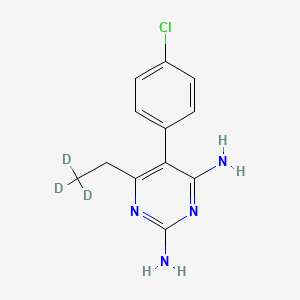
![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
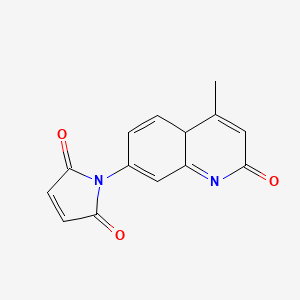
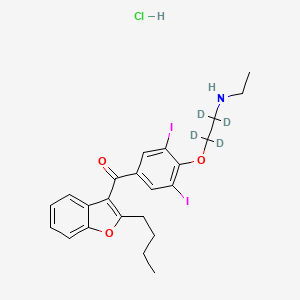
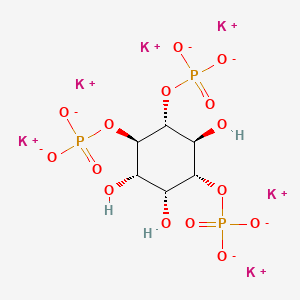
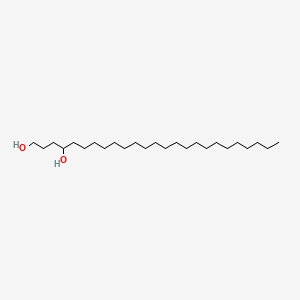
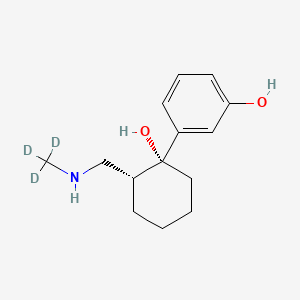
![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)
